1-(4-溴苯基)-4-氯丁醇

描述

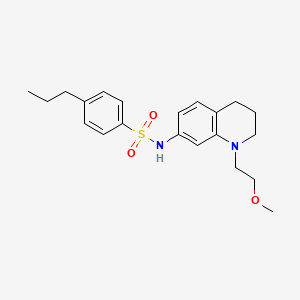

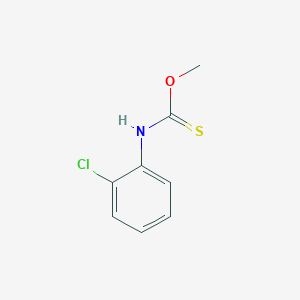

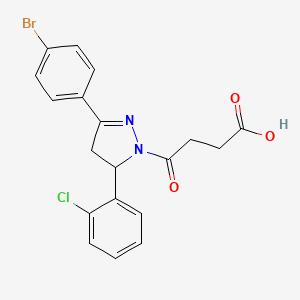

1-(4-Bromophenyl)-4-chlorobutan-1-ol, also known as 4-bromo-4-chlorobutanol or 4-bromo-4-chlorobutyl alcohol, is an organic compound belonging to the class of compounds known as halogenated alcohols. It is a colorless liquid with a faint odor and is used in the synthesis of pharmaceuticals, dyes, and other compounds. 4-bromo-4-chlorobutanol is a versatile synthetic intermediate which has been widely used in organic synthesis. The synthesis of this compound is relatively simple and can be achieved through a variety of methods.

科学研究应用

Antimicrobial Agent Development

The compound’s structural moiety has been associated with antimicrobial properties. Research suggests that derivatives of 1-(4-Bromophenyl)-4-chlorobutan-1-ol could be potent antimicrobial agents, particularly against Gram-positive pathogens . This application is crucial in the development of new medications to combat resistant strains of bacteria.

Antioxidant Activity

The bromophenyl group in the compound’s structure is indicative of potential antioxidant properties. Antioxidants are vital in pharmaceuticals and nutraceuticals for preventing oxidative stress, which can lead to chronic diseases .

Anticancer Research

Compounds with a bromophenyl moiety have been explored for their anticancer activities. The presence of this group in 1-(4-Bromophenyl)-4-chlorobutan-1-ol suggests it may serve as a precursor in synthesizing novel anticancer drugs .

Organic Synthesis

This compound can be used in organic synthesis, serving as a building block for more complex molecules. Its bromophenyl group is particularly useful in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry .

Biological Evaluation Studies

The compound’s derivatives can be synthesized and characterized for biological evaluation. Such studies are essential for understanding the bioactivity of new compounds and their potential therapeutic applications .

Drug Design and Biofilm Inhibition

In silico studies have shown that derivatives of 1-(4-Bromophenyl)-4-chlorobutan-1-ol could be effective in drug design, particularly for targeting biofilm-associated infections. Biofilms are difficult to treat with conventional antibiotics, making this a significant area of research .

属性

IUPAC Name |

1-(4-bromophenyl)-4-chlorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAXLMKQPVZTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCCl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-4-chlorobutan-1-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)

![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)